2-Phenylethyl phenyl ether

Vue d'ensemble

Description

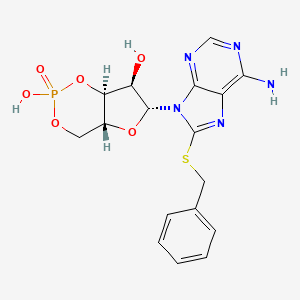

2-Phenylethyl phenyl ether is an organic compound that represents the basic and simplest skeleton of lignin, a complex heterogeneous polymer available from biomass in very large quantities . It is a potentially enormous and underutilized resource of valuable chemicals .

Synthesis Analysis

The synthesis of 2-Phenylethyl phenyl ether typically involves the Williamson Ether Synthesis, which proceeds by an S N 2 reaction of an alkoxide nucleophile with an alkyl halide . The ether is usually prepared from alcohols or their conjugate bases . The reaction conditions and catalysts can vary, but a common method is to perform the reaction under alkaline conditions at an appropriate temperature .

Molecular Structure Analysis

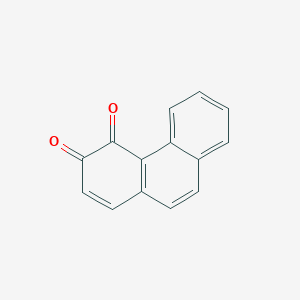

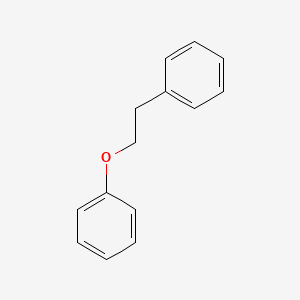

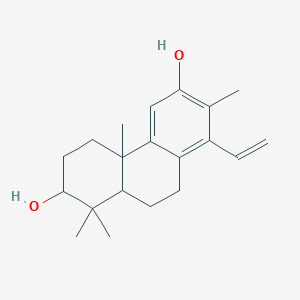

The molecular formula of 2-Phenylethyl phenyl ether is C14H14O . The structure of this compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

The most common reaction of ethers like 2-Phenylethyl phenyl ether is cleavage of the C–O bond by using strong acids . The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenylethyl phenyl ether include a molecular weight of 198.26, a density of 1.039, a boiling point of 319°C, and a flash point of 125°C .

Applications De Recherche Scientifique

1. Catalytic Selective Oxidation in Lignin Model Phenethoxybenzene is used as a lignin model compound for the catalytic oxidation of the β-O-4 bond . The process uses a Keggin-type polyoxometalate nanocatalyst and the optimization of the process’s operational conditions was carried out using response surface methodology . The optimal conditions that maximized the phenethoxybenzene conversion were 137 °C, 3.5 h, and 200 mg of catalyst .

Hydrodeoxygenation to Produce Aromatic Hydrocarbons

Phenethoxybenzene, which represents the dominant β-O-4 linkage in lignin, can be selectively hydrodeoxygenated to produce benzene and ethylbenzene . This process is realized by employing a multi-functional Ru/sulfate zirconium (Ru/SZ) catalyst in the aqueous phase .

Hydrolytic Cleavage of C–O Bond

Phenethoxybenzene can undergo hydrolytic cleavage of the C–O bond in acidic/alkaline aqueous solution . For phenethoxybenzene hydrolysis, 2-phenylethanol and phenol were formed as main products in AlCl3 solutions, whereas styrene was preferred with Na2CO3 .

Mécanisme D'action

Target of Action

It’s known that phenolic compounds, which phenethoxybenzene is a part of, often interact with proteins, enzymes, and cell membranes .

Mode of Action

It’s known that phenolic compounds can interact with their targets through hydrogen bonding and hydrophobic interactions . They can also donate hydrogen atoms or electrons, acting as antioxidants .

Biochemical Pathways

Phenethoxybenzene is involved in the hydrolytic cleavage of lignin-derived C-O bonds in acidic/alkaline aqueous solutions . The hydrolysis of Phenethoxybenzene results in the formation of 2-phenylethanol and phenol in AlCl3 solutions, while styrene is preferred with Na2CO3 .

Pharmacokinetics

Phenolic compounds are generally known for their bioavailability, which can be influenced by factors such as molecular size, polarity, and the presence of efflux transporters .

Result of Action

The hydrolysis of Phenethoxybenzene leads to the formation of 2-phenylethanol and phenol in AlCl3 solutions, while styrene is preferred with Na2CO3 . These products have various applications, with 2-phenylethanol being used in food and cosmetics for its rose-like fragrance .

Action Environment

The action of Phenethoxybenzene is influenced by environmental factors such as pH and temperature . For instance, the hydrolysis of Phenethoxybenzene was found to be optimal at a temperature of 137 °C .

Safety and Hazards

Propriétés

IUPAC Name |

2-phenoxyethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSGBCQEHZWHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193525 | |

| Record name | 2-Phenylethyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylethyl phenyl ether | |

CAS RN |

40515-89-7 | |

| Record name | 2-Phenylethyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040515897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylethyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B1220894.png)

![N-(1-ethyl-7-methyl-3-pyrazolo[3,4-b]quinolinyl)-2-furancarboxamide](/img/structure/B1220895.png)